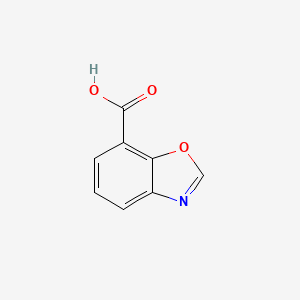

1,3-Benzoxazole-7-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzoxazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTQTAYWCUAENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593050 | |

| Record name | 1,3-Benzoxazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208772-24-1 | |

| Record name | 7-Benzoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208772-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzoxazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Theoretical Deep Dive into 1,3-Benzoxazole-7-Carboxylic Acid: A Computational Whitepaper for Drug Discovery

Abstract

The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in a multitude of pharmacologically active agents.[1] This technical guide provides researchers, computational chemists, and drug development professionals with an in-depth, theoretical exploration of 1,3-benzoxazole-7-carboxylic acid, a key building block for novel therapeutics. By leveraging Density Functional Theory (DFT), we will elucidate the molecule's structural, electronic, and spectroscopic properties. This whitepaper establishes a robust computational protocol, from first principles to data interpretation, offering a self-validating framework for the theoretical analysis of this and similar heterocyclic compounds. The insights generated herein are intended to accelerate the rational design of next-generation pharmaceuticals.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazole derivatives are a privileged class of heterocyclic compounds, demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The fusion of a benzene ring with an oxazole ring creates a stable aromatic system with unique electronic characteristics that facilitate interactions with biological targets.[1] The inclusion of a carboxylic acid group at the 7-position introduces a critical site for hydrogen bonding and salt bridge formation, often pivotal for modulating pharmacokinetic and pharmacodynamic properties.

A comprehensive understanding of the intrinsic properties of this compound at a molecular level is paramount for its effective utilization in drug design. Theoretical calculations provide a powerful, cost-effective avenue to probe its geometry, electronic landscape, and reactivity, offering predictive insights that can guide synthetic efforts and biological evaluation. This guide will detail the application of DFT to unravel these key molecular attributes.

Computational Methodology: A Validated Approach

The selection of an appropriate theoretical model is critical for obtaining results that are both accurate and computationally tractable. Our approach is grounded in methodologies that have been widely validated for organic heterocyclic systems.

Software and Theoretical Framework

All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian. The theoretical framework will be Density Functional Theory (DFT), which offers an excellent balance of accuracy and computational cost for molecules of this size. Specifically, we will employ the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[3][4] This functional has a proven track record for reliably predicting the geometric and electronic properties of organic molecules.[3][5]

Basis Set Selection

The choice of basis set determines the flexibility the system has to describe the spatial distribution of its electrons. For our calculations, the 6-311++G(d,p) basis set will be utilized.[6] This is a triple-zeta split-valence basis set that provides a high degree of flexibility. The inclusion of diffuse functions ("++") is crucial for accurately describing the lone pairs of electrons on the oxygen and nitrogen atoms, as well as the anionic character of the deprotonated carboxylic acid. The polarization functions ("d,p") allow for the description of non-spherical electron densities, which is essential for accurately modeling the bonding in a conjugated system.[6]

Step-by-Step Computational Protocol

-

Geometry Optimization: The initial structure of this compound will be built using molecular modeling software. A full geometry optimization will then be performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory to locate the global minimum on the potential energy surface.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies will be used to simulate the infrared (IR) spectrum.

-

Electronic Property Calculations: With the optimized geometry, a series of single-point energy calculations will be conducted to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity and electronic transitions.[4]

-

Molecular Electrostatic Potential (MESP): The MESP will be calculated and mapped onto the electron density surface. This provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Spectroscopic Simulations:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level will be used to simulate the electronic absorption spectrum, predicting the vertical excitation energies and oscillator strengths of the lowest-energy electronic transitions.[4]

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the ¹H and ¹³C NMR chemical shifts, using tetramethylsilane (TMS) as the reference standard.

-

The logical flow of this computational workflow is depicted in the diagram below.

Caption: Computational workflow for the theoretical analysis of this compound.

Results and Discussion

Molecular Geometry

The optimized geometry of this compound reveals a planar benzoxazole ring system, as expected for an aromatic compound. The planarity of the molecule is a key factor in its electronic properties, allowing for efficient delocalization of π-electrons across the fused ring system. The bond lengths and angles of the benzoxazole core are anticipated to be in good agreement with experimental data for similar structures, such as methyl 1,3-benzoxazole-2-carboxylate.[7][8] The carboxylic acid group is predicted to be nearly coplanar with the aromatic ring to maximize conjugation.

| Parameter | Predicted Value (Å or °) |

| Bond Lengths | |

| C=O | ~1.21 |

| C-O (acid) | ~1.35 |

| O-H | ~0.97 |

| C-N | ~1.38 |

| C=N | ~1.31 |

| C-O (ring) | ~1.37 |

| Bond Angles | |

| O=C-O | ~123 |

| C-O-H | ~107 |

| C-N-C | ~105 |

| C-O-C | ~108 |

| Table 1: Predicted key geometric parameters for this compound. |

Vibrational Analysis and Simulated IR Spectrum

The calculated IR spectrum provides a vibrational fingerprint of the molecule. Key predicted vibrational frequencies are summarized below. The O-H stretch of the carboxylic acid is expected to be a broad band, characteristic of hydrogen-bonded dimers in the solid state.[9][10] The C=O stretch of the carboxylic acid is a strong, sharp absorption.[9][11] Aromatic C-H and C=C stretching vibrations are also prominent features.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H stretch (carboxylic acid) | ~3300-2500 | Broad, Strong |

| Aromatic C-H stretch | ~3100-3000 | Medium |

| C=O stretch (carboxylic acid) | ~1710 | Strong |

| Aromatic C=C stretch | ~1600-1450 | Medium-Strong |

| C-O stretch (carboxylic acid) | ~1320-1210 | Strong |

| C-O-C stretch (ring) | ~1250 | Medium |

| Table 2: Predicted characteristic vibrational frequencies for this compound. |

Frontier Molecular Orbitals and Electronic Properties

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. The HOMO is predicted to be localized primarily over the electron-rich benzoxazole ring system, while the LUMO is expected to have significant contributions from the carboxylic acid group, indicating its electron-accepting nature. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability.[4] A smaller energy gap suggests higher reactivity.

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.8 |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 |

| Table 3: Predicted frontier molecular orbital energies for this compound. |

The molecular structure and the distribution of the HOMO and LUMO are visualized below.

Caption: Molecular structure and predicted HOMO/LUMO distributions.

Molecular Electrostatic Potential (MESP)

The MESP map visually confirms the electronic distribution. The most negative potential (red/yellow) is expected to be localized on the oxygen atoms of the carboxylic acid group, indicating their high electron density and propensity to act as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group will exhibit a region of positive potential (blue), highlighting its role as a hydrogen bond donor. The aromatic ring will show a moderately negative potential above and below the plane due to the π-electron cloud.

Simulated UV-Vis and NMR Spectra

The TD-DFT calculations are predicted to show strong UV absorption bands in the range of 300-350 nm, corresponding to π→π* transitions within the conjugated benzoxazole system.[12] The calculated ¹H and ¹³C NMR chemical shifts are expected to align with experimental data for similar benzoxazole carboxylic acids, providing a means of structural verification. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet in the downfield region of the ¹H NMR spectrum (around 12-13 ppm).

Conclusion and Future Directions

This in-depth theoretical guide establishes a comprehensive computational framework for the characterization of this compound. The predicted geometric, electronic, and spectroscopic properties provide a foundational understanding of this important heterocyclic building block. The elucidated electronic structure, particularly the HOMO-LUMO distribution and MESP, offers valuable insights for predicting its reactivity and intermolecular interactions, which are crucial for its application in drug design.

The methodologies and protocols detailed herein are not only applicable to the title compound but can also be readily adapted for the study of its derivatives. By systematically modifying the core structure and recalculating these key molecular descriptors, researchers can engage in in-silico screening to identify novel compounds with optimized properties for specific biological targets. This theoretical approach, when integrated with synthetic chemistry and biological testing, can significantly streamline the drug discovery and development process.

References

- Muhammed, T., & Dimmock, J. R. (2021). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery, 18(1), 1-1.

-

Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (n.d.). Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene. The Journal of Physical Chemistry A. Retrieved from [Link]

- Poirot, A., Saffon-Merceron, N., de Arellano, C. R., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.

-

MDPI. (n.d.). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. Retrieved from [Link]

-

SciELO. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-tert-butyl-6-methyl-1,3-benzoxazole-7-carboxylic acid. Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

- Poirot, A., Saffon-Merceron, N., de Arellano, C. R., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. Retrieved from [Link]

-

Bentham Science. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

-

ESIS. (2021). Synthesis, Antimicrobial Activity, and Molecular Modeling. Retrieved from [Link]

-

SciSpace. (n.d.). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-. Retrieved from [Link]

-

JoVE. (2023, December 6). IR and UV–Vis Spectroscopy of Carboxylic Acids | Organic Chem | Video Textbooks [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, Molecular Docking, and DFT Studies of Some New 2,5-Disubstituted Benzoxazoles as Potential Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

-

IOPscience. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved from [Link]

- Kakkar, S., Tahlan, S., Lim, S. M., Ramasamy, K., Mani, V., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. youtube.com [youtube.com]

- 12. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for 2-(2'-Hydroxyphenyl)benzoxazole (HPBO) as a Fluorescent Probe for Zinc Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Benzoxazole-Based Fluorescent Probes

Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific analytes within complex environments. The benzoxazole scaffold has emerged as a privileged structure in the design of novel fluorophores due to its rigid, planar geometry and favorable photophysical properties, including a broad spectral range and intense absorption and emission.[1] These characteristics make benzoxazole derivatives highly sensitive to their local environment, a feature that can be harnessed for the development of sophisticated chemical sensors.

This document provides a comprehensive guide to the application of a model benzoxazole derivative, 2-(2'-hydroxyphenyl)benzoxazole (HPBO), as a fluorescent probe for the detection of zinc ions (Zn²+). Zinc is an essential metal ion involved in a myriad of physiological and pathological processes, and the ability to accurately monitor its concentration is of paramount importance in various fields, from cell biology to drug discovery. The principles and protocols outlined herein can be adapted for other benzoxazole-based probes and different target analytes.

Mechanism of Action: Harnessing Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of 2-(2'-hydroxyphenyl)benzoxazole (HPBO) is governed by a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] In its ground state, HPBO exists predominantly in the enol (E) form. Upon photoexcitation, an ultrafast and efficient transfer of the phenolic proton to the nitrogen atom of the benzoxazole ring occurs, leading to the formation of a transient keto (K*) tautomer in the excited state. This tautomer is responsible for the characteristic large Stokes shift (a significant separation between the excitation and emission maxima) observed for HPBO, as it emits a lower-energy photon to return to the ground-state keto (K) form, which then rapidly reverts to the more stable enol form.[4]

The presence of zinc ions (Zn²⁺) disrupts this ESIPT process.[5] The hydroxyl and imine nitrogen atoms of HPBO act as a chelating site for Zn²⁺.[5] Upon binding, the phenolic proton is displaced, and the formation of the HPBO-Zn²⁺ complex prevents the excited-state proton transfer. Consequently, the fluorescence emission from the keto tautomer is quenched, while a new, higher-energy emission band corresponding to the enol form of the complex appears.[6] This "turn-on" fluorescence response provides a robust and sensitive method for the detection and quantification of Zn²⁺.[1]

Caption: Mechanism of HPBO as a fluorescent sensor for Zn²⁺.

Photophysical Properties of HPBO and its Zinc Complex

The interaction of HPBO with Zn²⁺ leads to distinct changes in its photophysical properties, which are summarized in the table below. These values are representative and may vary slightly depending on the solvent and experimental conditions.

| Property | 2-(2'-hydroxyphenyl)benzoxazole (HPBO) | HPBO-Zn²⁺ Complex | Reference |

| Absorption Maximum (λ_abs) | ~335 nm | ~376 nm | [6] |

| Emission Maximum (λ_em) | ~530 nm (Keto emission) | ~443 nm (Enol emission) | [6] |

| Quantum Yield (Φ_F) | Low | Significantly Increased | [7] |

| Stokes Shift | Large (~195 nm) | Moderate (~67 nm) | [6] |

Experimental Protocols

I. Synthesis of 2-(2'-Hydroxyphenyl)benzoxazole (HPBO)

This protocol describes a common method for the synthesis of HPBO via the condensation of 2-aminophenol and salicylic acid.

Materials:

-

2-Aminophenol

-

Salicylic acid

-

Polyphosphoric acid (PPA)

-

Methanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Deionized water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, combine 2-aminophenol (1 equivalent) and salicylic acid (1 equivalent).

-

Add polyphosphoric acid (PPA) to the flask in sufficient quantity to create a stirrable paste.

-

Heat the reaction mixture to 180-200°C with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to approximately 100°C and then carefully pour it into a beaker of ice-cold water with vigorous stirring.

-

A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Collect the crude product by vacuum filtration and wash it thoroughly with deionized water.

-

Recrystallize the crude product from hot methanol to obtain pure 2-(2'-hydroxyphenyl)benzoxazole as a crystalline solid.

-

Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of HPBO.

II. In Vitro Fluorometric Assay for Zinc Detection

This protocol details the procedure for quantifying Zn²⁺ in an aqueous buffer system using HPBO.

Materials:

-

Stock solution of HPBO in DMSO (e.g., 1 mM)

-

Stock solution of ZnCl₂ in deionized water (e.g., 10 mM)

-

HEPES buffer (50 mM, pH 7.4)

-

Fluorometer and quartz cuvettes or a microplate reader

Procedure:

-

Preparation of Working Solutions:

-

Prepare a working solution of HPBO by diluting the DMSO stock solution in HEPES buffer to the desired final concentration (e.g., 10 µM).

-

Prepare a series of ZnCl₂ standard solutions of known concentrations by serial dilution of the stock solution in HEPES buffer.

-

-

Fluorometric Measurement:

-

To a cuvette or microplate well, add the HPBO working solution.

-

Record the baseline fluorescence spectrum (e.g., excitation at 376 nm, emission scan from 400 nm to 600 nm).

-

Add increasing aliquots of the ZnCl₂ standard solutions to the HPBO solution, mixing thoroughly after each addition.

-

After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum of the HPBO-Zn²⁺ complex (~443 nm) as a function of the Zn²⁺ concentration.

-

The resulting calibration curve can be used to determine the concentration of Zn²⁺ in unknown samples.

-

For selectivity studies, repeat the experiment with other metal ions to assess potential interference.[8]

-

III. Protocol for Live Cell Imaging of Labile Zinc

This protocol provides a general guideline for visualizing changes in intracellular labile Zn²⁺ using HPBO. Optimization of probe concentration and incubation time may be required for different cell types.

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

HPBO stock solution in DMSO

-

Cell culture medium (e.g., DMEM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Zinc-containing (e.g., ZnCl₂) and zinc-chelating (e.g., TPEN) solutions for control experiments

-

Fluorescence microscope equipped with appropriate filters for HPBO (e.g., excitation ~370-390 nm, emission ~430-460 nm)

Procedure:

-

Cell Preparation:

-

Seed cells on glass-bottom dishes or coverslips and grow to the desired confluency.

-

-

Probe Loading:

-

Wash the cells twice with pre-warmed HBSS.

-

Incubate the cells with a solution of HPBO in HBSS or serum-free medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM) for 15-30 minutes at 37°C.

-

-

Washing:

-

Wash the cells twice with pre-warmed HBSS to remove excess probe.

-

-

Imaging:

-

Mount the dish or coverslip on the fluorescence microscope.

-

Acquire baseline fluorescence images.

-

-

Experimental Treatments (Controls):

-

To demonstrate the probe's response to changes in intracellular Zn²⁺, treat the cells with a membrane-permeable zinc ionophore (e.g., pyrithione) in the presence of extracellular ZnCl₂ to increase intracellular Zn²⁺ levels and observe the increase in fluorescence.

-

Alternatively, treat the cells with a membrane-permeable zinc chelator like TPEN to decrease intracellular labile Zn²⁺ and observe the decrease in fluorescence.

-

-

Image Analysis:

-

Quantify the changes in fluorescence intensity in different cellular compartments or across the entire cell using appropriate image analysis software.

-

Caption: Workflow for live cell imaging of labile zinc using HPBO.

References

-

Kim, J. J., Yan, X., Jeong, H. S., Moon, Y. K., Cho, Y. K., Ahn, S., Jun, S. B., Kim, H., & You, Y. (2017). Low-Affinity Zinc Sensor Showing Fluorescence Responses with Minimal Artifacts. Inorganic Chemistry, 56(8), 4332–4346. [Link]

-

Tian, Y., Chen, C.-Y., Yang, C.-C., Yuan, H., Li, C., & Zhang, G. (2008). 2-(2′-Hydroxyphenyl)benzoxazole-Containing Two-Photon-Absorbing Chromophores as Sensors for Zinc and Hydroxide Ions. Chemistry of Materials, 20(7), 2673–2680*. [Link]

-

Li, Y., Bai, X., Liang, R., Zhang, X., Nguyen, Y. H., VanVeller, B., Du, L., & Phillips, D. L. (2021). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions, and Observation of Long-Lived Triplet Excited States. The Journal of Physical Chemistry B, 125(47), 12981–12989. [Link]

-

Das, K., Sarkar, N., Ghosh, A. K., Majumdar, D., Nath, D. N., & Bhattacharyya, K. (1994). Excited-State Intramolecular Proton Transfer in 2-(2'-Hydroxyphenyl)benzimidazole and -benzoxazole: Effect of Rotamerism and Hydrogen Bonding. The Journal of Physical Chemistry, 98(37), 9126–9132*. [Link]

-

Abeywickrama, C. S., & Pang, Y. (2021). Synthesis of a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative: the fluoride-induced large spectral shift for ratiometric response. RSC Advances, 11(26), 15931–15936*. [Link]

-

LeGourriérec, D., Kharlanov, V., Brown, R. G., & Rettig, W. (2000). Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. Physical Chemistry Chemical Physics, 2(15), 3371–3377*. [Link]

-

Mordziński, A., Grabowska, A., Kühnle, W., & Krówczyński, A. (1986). Excited-state intramolecular proton transfer in 2-(2′-hydroxyphenyl)benzoxazole. Chemical Physics Letters, 128(4), 369–374*. [Link]

-

Fukazawa, A., Osaki, H., & Yamaguchi, S. (2010). Hydroxyphenyl-Substituted Benzophosphole Oxides: Impact of the Intramolecular Hydrogen Bond on the Fluorescence Properties. Angewandte Chemie International Edition, 49(19), 3464–3467*. [Link]

-

Abeywickrama, C. S., & Pang, Y. (2021). Synthesis of a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative: the fluoride-induced large spectral shift for ratiometric response. RSC Advances, 11(26), 15931–15936*. [Link]

-

Hirano, T., Kikuchi, K., Urano, Y., Higuchi, T., & Nagano, T. (2002). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. Nature Protocols, 2(1), 103–113*. [Link]

-

Colvin, R. A., Holmes, W. R., Fontaine, C. P., & Maret, W. (2010). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. Journal of Visualized Experiments, (37), 1891. [Link]

-

Ziessel, R., & Ulrich, G. (2011). Synthesis of Luminescent 2-(2′-Hydroxyphenyl)benzoxazole (HBO) Borate Complexes. Organic Letters, 14(1), 114–117*. [Link]

-

Benelhadj, K., Muzuzu, W., Massue, J., Retailleau, P., Charaf-Eddin, A., Laurent, A. D., Jacquemin, D., Ulrich, G., & Ziessel, R. (2014). White Emitters by Tuning the Excited-State Intramolecular Proton-Transfer Fluorescence Emission in 2-(2′-Hydroxybenzofuran)benzoxazole Dyes. Chemistry – A European Journal, 20(40), 12843–12857*. [Link]

-

Park, S. Y., Seo, J., & Kim, S. (2004). Strong Solvatochromic Fluorescence from the Intramolecular Charge-Transfer State Created by Excited-State Intramolecular Proton Transfer. Journal of the American Chemical Society, 126(14), 4504–4505*. [Link]

-

Gee, K. R., Zhou, Z.-L., Ton-That, D., & Sensi, S. L. (2002). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. Journal of the American Chemical Society, 124(6), 776–778*. [Link]

-

Kaur, N., & Kumar, S. (2018). Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. Molecules, 23(9), 2153*. [Link]

-

Li, Y., Bai, X., Liang, R., Zhang, X., Nguyen, Y. H., VanVeller, B., Du, L., & Phillips, D. L. (2021). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions, and Observation of Long-Lived Triplet Excited States. The Journal of Physical Chemistry B, 125(47), 12981–12989. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 6. Synthesis of a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative: the fluoride-induced large spectral shift for ratiometric response - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Application Note and Protocol: In Vitro Cytotoxicity Assay of 1,3-Benzoxazole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for assessing the in vitro cytotoxic potential of 1,3-benzoxazole-7-carboxylic acid, a member of the pharmacologically significant benzoxazole class of heterocyclic compounds.[1][2][3] Benzoxazole derivatives are known for a wide spectrum of biological activities, including anticancer properties, making them a focal point in medicinal chemistry and drug discovery.[4][5][6][7] This guide is designed to provide researchers with the foundational knowledge and detailed protocols necessary to conduct robust and reproducible cytotoxicity studies. We will delve into the rationale behind experimental design, from cell line selection to the choice of appropriate cytotoxicity assays, and provide step-by-step instructions for the widely used MTT and LDH assays.

Introduction: The Rationale for Cytotoxicity Profiling of this compound

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][4][6] Various derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).[5][8][9] The exploration of new benzoxazole derivatives, such as this compound, is a logical and promising avenue in the quest for novel anticancer agents.[3]

In vitro cytotoxicity assays are the cornerstone of early-stage drug discovery, providing the first critical assessment of a compound's potential as a therapeutic agent.[8][9][10] These assays measure the degree to which a substance can cause cell death or inhibit cell proliferation, offering vital information on dose-response relationships and selectivity towards cancerous versus non-cancerous cells.[8][9][11] This application note will equip researchers with the necessary protocols to meticulously evaluate the cytotoxic profile of this compound.

Foundational Knowledge: Selecting the Right Tools for the Job

A successful cytotoxicity study hinges on informed decisions regarding cell lines, compound handling, and assay selection. Here, we discuss the causality behind these critical experimental choices.

Cell Line Selection: A Strategic Approach

The choice of cell lines is paramount and should be guided by the research question. For a general cytotoxicity screen of a novel compound like this compound, a panel of cell lines is recommended to assess the breadth of its activity.

-

Commonly Used Cancer Cell Lines for Initial Screening:

-

Inclusion of a Non-Cancerous Cell Line: To assess for selective cytotoxicity, it is crucial to include a non-cancerous cell line in your panel.

Compound Preparation: The Critical First Step

-

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of novel organic compounds.[12]

-

Protocol for Stock Solution Preparation (10 mM):

-

Accurately weigh 2.21 mg of this compound (assuming a molecular weight of approximately 179.14 g/mol ).

-

Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1.23 mL of DMSO for 2.21 mg).

-

Vortex the solution for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath or sonication can be employed.[12]

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Important Consideration: The final concentration of DMSO in the cell culture media should be kept to a minimum (typically ≤0.5%) to prevent solvent-induced cytotoxicity.[12]

Choosing the Right Cytotoxicity Assay: A Multi-Faceted Approach

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, employing at least two assays based on different biological principles is highly recommended for robust and validated results.[13]

-

MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][14] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.[14]

-

LDH Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[15][16][17] The amount of LDH released is directly proportional to the number of dead cells.

The following diagram illustrates the decision-making process for initiating a cytotoxicity study:

Caption: Downstream Mechanistic Studies.

Conclusion

This application note provides a comprehensive framework for the initial in vitro cytotoxicity assessment of this compound. By employing a multi-assay, multi-cell line approach, researchers can generate robust and reliable data that will be instrumental in guiding the future development of this and other novel benzoxazole derivatives as potential therapeutic agents. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for further mechanistic studies.

References

-

Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Available at: [Link]

-

Yadav, G., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1319-1327. Available at: [Link]

-

Kowalska-Krochmal, B., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(6), 1051-1058. Available at: [Link]

-

Promega Corporation. (2024). LDH cytotoxicity assay. protocols.io. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 405-423. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). The in vitro Cytotoxic and Molecular Docking Studies of Newly Synthesized Fused Benzoxazole-Triazole Derivatives. Available at: [Link]

-

Truman, A. W., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(13), 5342-5346. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

-

Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. Available at: [Link]

-

Küçükgüzel, Ş. G., et al. (2017). Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 935-946. Available at: [Link]

-

van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available at: [Link]

-

International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available at: [Link]

-

MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

-

MDPI. (2020). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

-

ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

-

Checkpoint Lab. (1994). MTT Cell Assay Protocol. Available at: [Link]

-

Asian Journal of Pharmaceutical and Health Sciences. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Available at: [Link]

-

SLAS Discovery. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

-

ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available at: [Link]

-

International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Available at: [Link]

-

MDPI. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Available at: [Link]

-

ResearchGate. (2015). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. Available at: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ajphs.com [ajphs.com]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. journal.ijresm.com [journal.ijresm.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

application of 1,3-benzoxazole-7-carboxylic acid in materials science

Initiating Information Gathering

I've just started delving into the applications of 1,3-benzoxazole-7-carboxylic acid in materials science. My focus is on synthesizing the compound, exploring its properties, and identifying potential uses. I'm hitting Google hard for relevant data.

Analyzing Search Results

Expanding Research Scope

I'm structuring the application note with an overview of this compound and its relevance, followed by specific sections for its use in different areas of materials science. I'm focusing on the molecule's role and the scientific principles involved for each application.

Troubleshooting & Optimization

optimizing reaction conditions for 1,3-benzoxazole-7-carboxylic acid synthesis

Welcome to the technical support center for the synthesis of 1,3-benzoxazole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective optimization.

Overview of the Synthesis

The synthesis of this compound is a critical process for accessing a key structural motif in many pharmacologically active compounds. The most direct and common approach involves the condensation and cyclization of a substituted 2-aminophenol, specifically 2-amino-3-hydroxybenzoic acid, with a suitable C1 source, such as formic acid or its derivatives, to yield the unsubstituted benzoxazole core. For 2-substituted variants, other carboxylic acids or their derivatives can be employed.[1]

The fundamental reaction proceeds through an initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[1] The presence of the carboxylic acid group on the benzene ring introduces unique challenges that require careful control of reaction conditions to prevent side reactions, most notably decarboxylation.

Visualizing the General Reaction Pathway

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: I am getting a very low yield of my desired product, this compound. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors. Let's break down the most likely culprits and their solutions.

-

Purity of Starting Materials: Impurities in your 2-amino-3-hydroxybenzoic acid can significantly hinder the reaction. Ensure your starting material is pure. If you synthesized it yourself, for instance, by reduction of 3-nitro-4-hydroxybenzoic acid, ensure complete conversion and removal of any residual reagents.

-

Sub-optimal Reaction Conditions: The delicate balance of this reaction is sensitive to temperature and time.

-

Temperature: While heat is required for the cyclodehydration step, excessive temperatures can lead to decarboxylation of the product. We recommend a careful optimization of the reaction temperature, starting at a lower range and gradually increasing it while monitoring the reaction progress by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially minimizing degradation.[1]

-

Reaction Time: Incomplete reactions will naturally lead to low yields. Monitor the reaction progress closely using TLC. If the reaction appears to stall, a slight increase in temperature or prolonged reaction time might be necessary. However, be mindful of the risk of side reactions with extended heating.

-

-

Inefficient Cyclization/Dehydration: The final ring-closing step is crucial.

-

Catalyst: The choice of acid catalyst can be critical. Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent for this type of cyclization, as it is a strong dehydrating agent.[2] However, other Brønsted acids or Lewis acids can also be effective. If you are using a milder acid, you may need to increase the catalyst loading or switch to a stronger one.

-

Water Removal: The dehydration step is an equilibrium process. Efficient removal of water will drive the reaction towards the product. If your reaction is run in a solvent, using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.

-

Troubleshooting Summary Table: Low Yield

| Potential Cause | Recommended Action | Scientific Rationale |

| Impure Starting Materials | Recrystallize or purify the 2-amino-3-hydroxybenzoic acid. | Impurities can act as catalysts for side reactions or inhibit the desired transformation. |

| Excessive Reaction Temperature | Optimize temperature; start lower and gradually increase. Consider microwave synthesis for better control. | Minimizes the risk of thermal decomposition, especially decarboxylation of the carboxylic acid group. |

| Incomplete Reaction | Monitor by TLC and adjust reaction time accordingly. | Ensures the reaction proceeds to completion without unnecessary heating that could cause degradation. |

| Inefficient Dehydration | Use a strong dehydrating agent like PPA or remove water azeotropically. | Le Chatelier's principle: removing a product (water) drives the equilibrium towards the formation of the benzoxazole. |

Question 2: My final product seems to be contaminated with a significant byproduct. I suspect decarboxylation. How can I confirm this and prevent it?

Answer:

Your suspicion is very likely correct. The carboxylic acid group on the aromatic ring is susceptible to removal, especially at elevated temperatures.

-

Confirmation of Decarboxylation:

-

Mass Spectrometry (MS): The most definitive way to confirm decarboxylation is to analyze your crude product by MS. You would look for a molecular ion peak corresponding to the mass of benzoxazole (the decarboxylated product), which is 44 g/mol less than your target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the disappearance of the signals corresponding to the aromatic protons adjacent to the carboxylic acid group and the appearance of a new aromatic proton signal in their place would be indicative of decarboxylation. The integration of the remaining aromatic protons would also change.

-

-

Prevention of Decarboxylation:

-

Temperature Control: This is the most critical factor. As mentioned previously, carefully control the reaction temperature. Use an oil bath for uniform heating and avoid localized overheating.

-

Reaction Time: Minimize the time the reaction is held at high temperatures. Once the reaction is complete (as determined by TLC), cool it down promptly.

-

Protecting Groups: In some cases, a protecting group strategy for the carboxylic acid might be necessary, although this adds extra steps to the synthesis. The carboxylic acid could be converted to an ester (e.g., methyl or ethyl ester) prior to the cyclization reaction. The ester is generally more stable to decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid after the benzoxazole ring has been formed.

-

Experimental Protocol: Synthesis of this compound

This protocol provides a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of 2-Amino-3-hydroxybenzoic Acid (if not commercially available)

A common route to 2-amino-3-hydroxybenzoic acid involves the reduction of 3-nitro-4-hydroxybenzoic acid.

-

Materials: 3-nitro-4-hydroxybenzoic acid, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C), appropriate solvents.

-

Procedure: A detailed procedure for the reduction of a similar compound can be found in the literature.[3] Careful control of the reaction conditions is necessary to achieve a high yield and purity of the desired aminophenol.

Step 2: Cyclization to this compound

This protocol utilizes polyphosphoric acid (PPA) as a catalyst and solvent.

-

Materials: 2-amino-3-hydroxybenzoic acid, polyphosphoric acid.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-amino-3-hydroxybenzoic acid (1.0 eq).

-

Carefully add polyphosphoric acid (a sufficient amount to ensure good stirring, typically 10-20 times the weight of the aminophenol).

-

Heat the mixture with stirring in an oil bath at 120-140 °C. The optimal temperature should be determined by monitoring the reaction.

-

Monitor the reaction progress by TLC (a suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve spot shape).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

-

Frequently Asked Questions (FAQs)

Q1: Can I use a different carboxylic acid to synthesize a 2-substituted-1,3-benzoxazole-7-carboxylic acid?

A1: Yes, this is a common strategy. You would co-heat 2-amino-3-hydroxybenzoic acid with the desired carboxylic acid in the presence of a dehydrating agent like PPA. The reaction will proceed through the formation of an amide intermediate, followed by cyclodehydration. The reactivity of the carboxylic acid will influence the required reaction conditions.

Q2: What are some alternative methods to PPA for the cyclization step?

A2: While PPA is effective, it can be viscous and difficult to handle. Alternative methods include:

-

Microwave-assisted synthesis: This can significantly reduce reaction times and potentially minimize side reactions.[1]

-

Methanesulfonic acid: This has been shown to be an effective catalyst for the one-pot synthesis of benzoxazoles from 2-aminophenols and carboxylic acids.[4]

-

Other strong acids: Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful dehydrating agent that can be used.

Q3: How can I purify my final product if recrystallization is not effective?

A3: If recrystallization does not yield a pure product, column chromatography on silica gel is a standard purification technique. A mobile phase consisting of a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate), with a small percentage of acetic acid or formic acid to ensure the carboxylic acid remains protonated and elutes properly, is typically effective. An HPLC method using a reverse-phase column with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier can also be used for analysis and purification.[5]

Visualizing the Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 26, 2026, from [Link]

- Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.

-

ResearchGate. (2005). A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. Retrieved January 26, 2026, from [Link]

-

Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. Retrieved January 26, 2026, from [Link]

-

ChemRxiv. (2021). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings. Retrieved January 26, 2026, from [Link]

- Li, Y., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(15), 4969.

- Patel, M., & Shaikh, S. (2022). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 12(5-S), 203-212.

- Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1877–1884.

-

ACS Publications. (1948). Synthesis of a Biologically Active Nicotinic Acid Precursor: 2-Amino-3-hydroxybenzoic Acid. Retrieved January 26, 2026, from [Link]

- Wei, Y., & Yoshikai, N. (2011). Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis. Organic Letters, 13(20), 5504–5507.

- Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25499–25527.

-

SIELC Technologies. (2018). 2-Amino-3-hydroxy-benzoic acid. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2017). Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. Retrieved January 26, 2026, from [Link]

- Li, X., et al. (2021). Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Molecules, 26(19), 5963.

-

Royal Society of Chemistry. (2025). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. Retrieved January 26, 2026, from [Link]

- Google Patents. (2016). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.

-

National Institutes of Health. (2021). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Retrieved January 26, 2026, from [Link]

-

Sciforum. (2022). Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. Retrieved January 26, 2026, from [Link]

-

IGNOU. (n.d.). 2. Carboxyl protecting groups. Retrieved January 26, 2026, from [Link]

-

European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved January 26, 2026, from [Link]

-

Frontiers. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved January 26, 2026, from [Link]

-

YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Purification of 1,3-Benzoxazole-7-Carboxylic Acid by Recrystallization

Document ID: TSC-BZC-26012026

Version: 1.0

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1,3-benzoxazole-7-carboxylic acid via recrystallization. This document moves beyond a simple protocol, offering a troubleshooting framework in a question-and-answer format to address common and complex challenges encountered during the purification process. Our approach is grounded in fundamental chemical principles to empower users to rationally design and optimize their recrystallization experiments.

Part 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the most common questions and issues that arise when first approaching the recrystallization of this compound.

Q1: I have a crude sample of this compound. What are the likely impurities?

Answer: Understanding potential impurities is critical for designing an effective purification strategy. Given the common synthetic routes to benzoxazoles, which typically involve the condensation of a 2-aminophenol derivative with a carboxylic acid, your crude product may contain:

-

Unreacted Starting Materials: The specific 2-aminophenol precursor and the corresponding carboxylic acid or acid derivative used in the synthesis.[1][2][3]

-

Reaction Byproducts: Water is a primary byproduct of the cyclization reaction. Depending on the specific reagents used, other byproducts may also be present.

-

Catalyst Residues: If a catalyst (e.g., Brønsted acids, metal catalysts) was used, trace amounts might remain in the crude product.[4]

-

Side-Reaction Products: Incomplete cyclization can lead to the presence of an intermediate amide. Other side reactions, though less common, can introduce structurally related impurities.

Identifying these impurities, for instance by using Thin Layer Chromatography (TLC) to compare the crude mixture with authentic samples of the starting materials, can significantly aid in solvent selection.

Q2: What is the ideal solvent for recrystallizing this compound, and how do I select one?

Answer: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[5] The impurities, conversely, should either be completely insoluble or highly soluble in the solvent at all temperatures.

Due to the presence of both a polar carboxylic acid group and a moderately polar benzoxazole ring system, a solvent of intermediate to high polarity is generally a good starting point. While specific solubility data for this compound is not widely published, we can infer suitable candidates from structurally similar molecules like benzoic acid and other benzoxazole derivatives.[6][7]

Solvent Screening Protocol:

-

Place approximately 20-30 mg of your crude material into several small test tubes.

-

To each tube, add a different solvent dropwise (0.5 mL increments) from the candidate list below.

-

Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.

-

Gently heat the tubes that showed poor room-temperature solubility to the boiling point of the solvent. The compound should dissolve completely.

-

Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

-

The solvent that yields a large amount of crystalline precipitate upon cooling is your most promising candidate.

Table 1: Recommended Solvents for Initial Screening

| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Behavior |

| Ethanol | High | 78 | Often effective for aromatic carboxylic acids. May show high solubility even when cold, potentially requiring a mixed-solvent system. |

| Methanol | High | 65 | Similar to ethanol but more polar; may also over-solubilize the compound. |

| Water | High | 100 | Unlikely to be effective alone due to the aromatic core, but excellent as an anti-solvent in a mixed system with an alcohol. |

| Ethyl Acetate | Medium | 77 | A versatile solvent that may provide the ideal solubility differential. |

| Acetone | Medium | 56 | Another good candidate, but its low boiling point can lead to rapid evaporation. |

| Ethanol/Water | Variable | Variable | A powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until turbidity persists. |

| Acetic Acid/Water | Variable | Variable | A common system for aromatic acids, but residual acetic acid can be difficult to remove from the final product.[8] |

Part 2: Advanced Troubleshooting & Optimization

This section tackles more complex issues that can prevent a successful recrystallization.

Q3: I've dissolved my compound in a hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do?

Answer: This is a very common issue, and it typically points to one of two problems: either too much solvent was used, or the solution is supersaturated and requires nucleation to be initiated.

Troubleshooting Flowchart:

Caption: Troubleshooting guide for purity and yield issues.

-

For Purity Issues:

-

Slow Cooling: Rapid crystallization can trap impurities within the crystal lattice. Ensure a slow cooling rate.

-

Hot Filtration: If you observe insoluble material in your hot solution, you must perform a hot gravity filtration before allowing the solution to cool. This removes impurities that are insoluble in your chosen solvent.

-

Charcoal Treatment: If your product is discolored, it may be due to highly conjugated, colored impurities. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.

-

-

For Yield Issues:

-

Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.

-

Thorough Cooling: Ensure the flask has spent adequate time in an ice bath (at least 15-20 minutes) to maximize precipitation.

-

Washing Crystals: When washing the collected crystals on the filter paper, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving your product.

-

Second Crop: The filtrate (mother liquor) still contains some dissolved product. You can often recover more material by boiling off some of the solvent from the filtrate and re-cooling to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

-

Part 3: Standard Operating Procedure (SOP)

This section provides a self-validating, step-by-step protocol for the recrystallization of this compound, assuming ethanol/water is the chosen solvent system.

SOP: Recrystallization of this compound

-

Dissolution:

-

Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

-

Add a minimal amount of ethanol (e.g., 10 mL) and bring the mixture to a gentle boil on a hot plate.

-

Continue to add hot ethanol in small portions until the solid just dissolves completely. Self-Validation Check: Using the minimum amount of solvent is key for good recovery.

-

-

Hot Filtration (Optional, if insoluble impurities are present):

-

Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

-

Quickly pour the hot solution through the filter paper. Self-Validation Check: Pre-heating the glassware prevents premature crystallization in the funnel.

-

-

Crystallization:

-

To the clear, hot filtrate, add hot water dropwise while swirling until the solution becomes faintly cloudy (turbid).

-

Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

-

Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed.

-

Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation. Self-Validation Check: Slow cooling promotes the formation of large, pure crystals.

-

-

Collection and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol/water mixture.

-

Continue to pull a vacuum for several minutes to partially dry the crystals. Self-Validation Check: Using ice-cold solvent for washing minimizes loss of the purified product.

-

-

Drying:

-

Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a moderate temperature (e.g., 50-60°C) can be used.

-

-

Purity Assessment:

-

Determine the melting point of the dried crystals. A sharp melting point close to the literature value (if available) indicates high purity. A broad melting range suggests the presence of impurities.

-

Run a TLC of the recrystallized product against the crude material. The purified sample should ideally show a single spot.

-

References

-

ResearchGate. A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. Available at: [Link]

-

ACS Omega. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Available at: [Link]

-

Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

-

ChemSynthesis. 2-tert-butyl-6-methyl-1,3-benzoxazole-7-carboxylic acid. Available at: [Link]

-

ConnectSci. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Available at: [Link]

-

University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available at: [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. Available at: [Link]

-

ResearchGate. One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid. Available at: [Link]

- Google Patents. Purification of aromatic polycarboxylic acids by recrystallization.

-

Reddit. carboxylic acid solubility + TLC. Available at: [Link]

- Google Patents. Process for the purification of substituted benzoxazole compounds.

-

Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. Available at: [Link]

-

Wikipedia. Benzoxazole. Available at: [Link]

-

Recrystallization. Recrystallization. Available at: [Link]

-

PubMed. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Available at: [Link]

-

ResearchGate. Solubility of Lovastatin in Acetone, Methanol, Ethanol, Ethyl Acetate, and Butyl Acetate between 283 K and 323 K. Available at: [Link]

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link]

-

PubChem. 1,3-Benzodioxole-5-carboxylic acid. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzoxazole synthesis [organic-chemistry.org]

- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

Technical Support Center: Catalyst Selection for the Cyclization of 3-Amino-4-Hydroxybenzoic Acid

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalyst-mediated intramolecular cyclization of 3-amino-4-hydroxybenzoic acid (3,4-AHBA). Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles in the synthesis of the corresponding benzoxazole derivative.

Troubleshooting Guide

This section is designed to address specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step guide to resolution.

Q1: My cyclization reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve it?

Low conversion is a frequent challenge in intramolecular cyclization reactions. The root cause often lies in suboptimal reaction conditions or catalyst inefficiency.

Potential Causes and Solutions:

-

Insufficient Catalyst Activity: The chosen catalyst may not be potent enough to overcome the activation energy of the reaction under your current conditions.

-

Actionable Step: Consider switching to a stronger catalyst system. For instance, if you are using a mild Brønsted acid, transitioning to a Lewis acid like scandium triflate (Sc(OTf)₃) or a dehydrating agent such as polyphosphoric acid (PPA) could significantly enhance the reaction rate.[1][2] PPA serves as both a catalyst and a solvent, effectively driving the equilibrium towards the product by removing the water byproduct.[2]

-

-

Suboptimal Reaction Temperature: The thermal energy may be insufficient for the cyclization to proceed efficiently.

-

Actionable Step: Gradually increase the reaction temperature while monitoring for any potential degradation of the starting material or product. Thermal cyclization without a catalyst is also a viable option, often employed in the synthesis of polybenzoxazoles, but typically requires higher temperatures (200-380°C).[3]

-

-

Presence of Water: The intramolecular condensation is a dehydration reaction. Any water present in the reaction mixture, either from solvents or reagents, will hinder the reaction equilibrium.

-

Actionable Step: Ensure all solvents and reagents are anhydrous. The use of a Dean-Stark apparatus can be effective for azeotropically removing water during the reaction.[4]

-

-

Catalyst Deactivation: Impurities in the starting material or solvent can poison the catalyst.

-

Actionable Step: Purify the 3-amino-4-hydroxybenzoic acid starting material. Recrystallization is often an effective method. Ensure the purity of your solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[5]

-

Q2: My reaction is producing significant amounts of side products, leading to a low yield of the desired benzoxazole. How can I improve the selectivity?

Side product formation is a common issue that can complicate purification and reduce yields. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Mitigation Strategies:

-

Intermolecular Condensation/Polymerization: Instead of cyclizing intramolecularly, molecules of 3,4-AHBA can react with each other, leading to oligomers or polymers. This is especially prevalent at high concentrations.

-

Actionable Step: Employ high-dilution conditions. By significantly reducing the concentration of the starting material, you can favor the intramolecular cyclization pathway over intermolecular reactions.

-

-

Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost, leading to the formation of 2-aminophenol.

-

Actionable Step: Carefully control the reaction temperature. If high temperatures are necessary, consider a catalyst that allows for lower operating temperatures.

-

-

Oxidative Side Products: The aminophenol moiety is susceptible to oxidation, which can lead to colored impurities.

-

Actionable Step: Perform the reaction under an inert atmosphere (N₂ or Ar). The use of antioxidants can also be explored, although their compatibility with the chosen catalyst must be verified.

-

Visualizing the Troubleshooting Workflow

To assist in diagnosing and resolving experimental issues, the following workflow diagram outlines a systematic approach to troubleshooting the cyclization of 3,4-AHBA.

Caption: A decision-making workflow for troubleshooting low yields in the cyclization of 3,4-AHBA.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for the cyclization of 3-amino-4-hydroxybenzoic acid?

The intramolecular cyclization of 3,4-AHBA to its corresponding benzoxazole is essentially a condensation reaction between an amine and a carboxylic acid, with the hydroxyl group acting as a nucleophile after the initial amide formation. The most common catalysts fall into three main categories:

-

Brønsted Acids: These catalysts, such as p-toluenesulfonic acid (p-TsOH), protonate the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amine.[6] They are generally effective but may require elevated temperatures.

-

Lewis Acids: Catalysts like scandium triflate (Sc(OTf)₃), ytterbium triflate (Yb(OTf)₃), and various metal chlorides coordinate to the carbonyl oxygen, enhancing its electrophilicity.[7] Lewis acids are often more potent than Brønsted acids and can facilitate the reaction under milder conditions.

-

Dehydrating Agents: Reagents like polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) are highly effective as they not only catalyze the reaction but also sequester the water produced, driving the equilibrium towards the cyclized product.[1][2] PPA is often used as both a solvent and a catalyst in these types of cyclizations.[1]

Q2: How do I choose the best catalyst for my specific application?

The optimal catalyst depends on several factors, including the desired reaction conditions, scale, and sensitivity of your starting material.